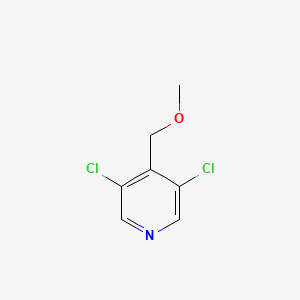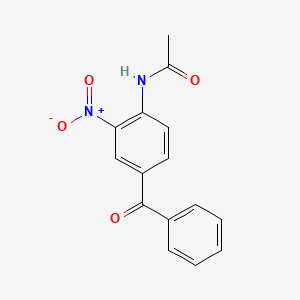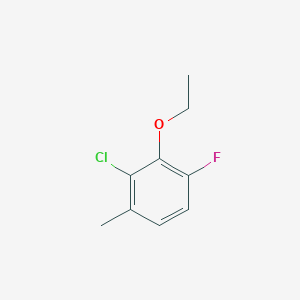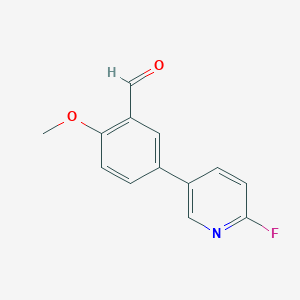
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde: is an organic compound that features a fluorinated pyridine ring and a methoxy-substituted benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by thermal decomposition to introduce the fluorine atom.
Methoxy Substitution: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a precursor compound under basic conditions.
Aldehyde Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzoic acid.
Reduction: 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: The fluorinated pyridine ring can be used to develop biological probes for imaging and diagnostic purposes.
Medicine:
Drug Development: The unique chemical properties of this compound make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with target proteins .
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the pyridine ring.
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the pyridine ring.
6-Fluoro-3-pyridinylboronic acid: Contains the fluoropyridine ring but lacks the methoxybenzaldehyde moiety.
Uniqueness: 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde is unique due to the combination of a fluorinated pyridine ring and a methoxy-substituted benzaldehyde moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(6-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-4-2-9(6-11(12)8-16)10-3-5-13(14)15-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOLMAFOZHPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
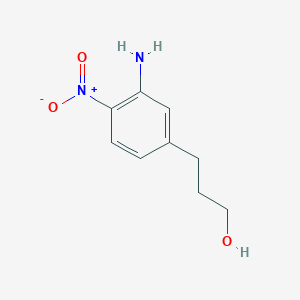
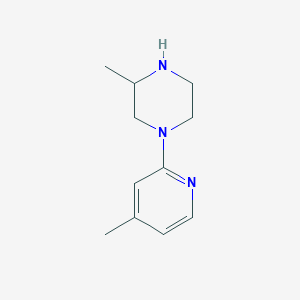
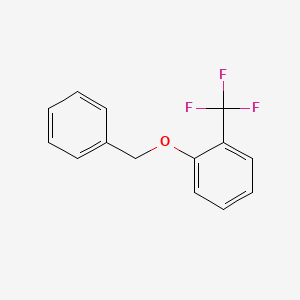
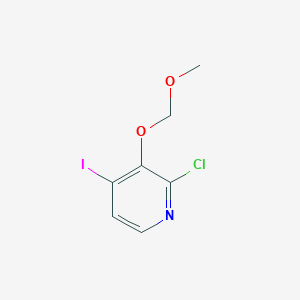
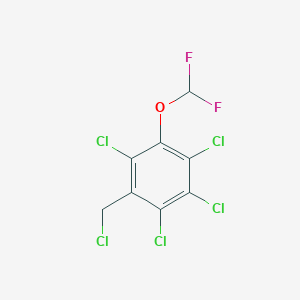
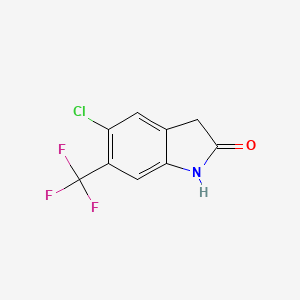
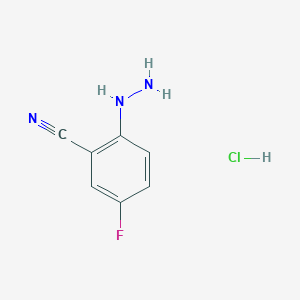
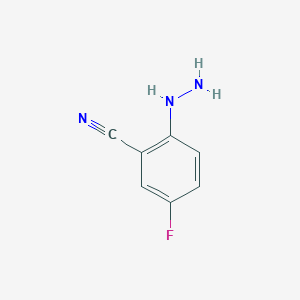
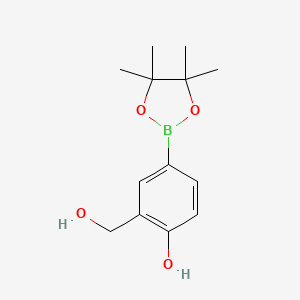
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)
